![molecular formula C13H15BrN2O2S B13379798 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13379798.png)
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-4,5-dimethylphenyl.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 2-bromo-4,5-dimethylphenylsulfonyl chloride.
Pyrazole Formation: The final step involves the reaction of the sulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with substituted nucleophiles at the bromine position.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including potential antileishmanial and antimalarial properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactions: In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a brominated phenyl group and a sulfonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15BrN2O2S |
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Molecular Weight |
343.24 g/mol |
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O2S/c1-8-5-12(14)13(6-9(8)2)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
InChI Key |
ISGPZAVZKCOHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
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